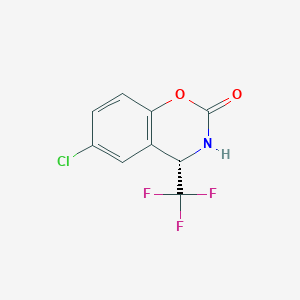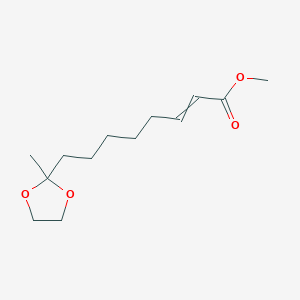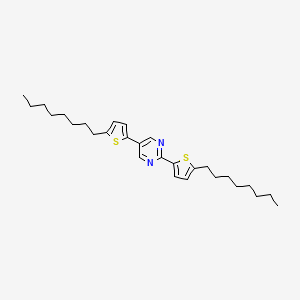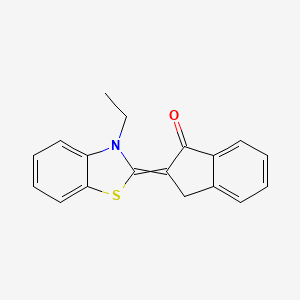
3-Thiophenecarboxamide, N-butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiophenecarboxamide, N-butyl- is a chemical compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
准备方法
The synthesis of 3-Thiophenecarboxamide, N-butyl- typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the reaction of 3-thiophenecarboxylic acid with N-butylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
3-Thiophenecarboxamide, N-butyl- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the amide group results in the corresponding amine .
科学研究应用
作用机制
The mechanism of action of 3-Thiophenecarboxamide, N-butyl- involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Molecular modeling studies have suggested that the compound can bind to and inhibit the activity of enzymes such as Pantothenate Kinase (PanK) and CTP synthetase (PyrG), which are essential for the biosynthesis of nucleotides and other cellular components .
相似化合物的比较
3-Thiophenecarboxamide, N-butyl- can be compared with other thiophene derivatives, such as:
2-Thiophenecarboxamide, N-butyl-: Similar structure but with the amide group at the 2-position instead of the 3-position.
3-Thiophenecarboxamide, N-methyl-: Similar structure but with a methyl group instead of a butyl group on the amide nitrogen.
3-Thiophenecarboxylic acid: The parent compound without the amide group.
The uniqueness of 3-Thiophenecarboxamide, N-butyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the butyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
属性
CAS 编号 |
189894-51-7 |
|---|---|
分子式 |
C9H13NOS |
分子量 |
183.27 g/mol |
IUPAC 名称 |
N-butylthiophene-3-carboxamide |
InChI |
InChI=1S/C9H13NOS/c1-2-3-5-10-9(11)8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11) |
InChI 键 |
YVSWIVNOXBVHKV-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CSC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)


![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)



![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)




![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
